The synthesis of 3-Fluorophenmetrazine involves several key steps that adapt established methodologies for producing phenmetrazine analogues. The general synthetic route includes:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 3-Fluorophenmetrazine can be described by its chemical formula and molecular weight of approximately 195.24 g/mol. The compound features a fluorine atom positioned at the meta position relative to the nitrogen-containing morpholine ring.
3-Fluorophenmetrazine undergoes various chemical reactions that are important for its analysis and characterization:
The mechanism of action for 3-Fluorophenmetrazine involves its interaction with monoamine transporters:
This mechanism aligns more closely with amphetamine-like effects rather than cocaine-like activity, which typically involves blockade rather than release.
Relevant data regarding boiling point, melting point, and solubility characteristics are essential for understanding handling procedures in laboratory settings .
While primarily recognized as a recreational drug due to its stimulant effects, research into 3-Fluorophenmetrazine also explores potential applications in medical settings:
Phenmetrazine was initially developed in the 1950s as an anorectic agent for obesity treatment. Its mechanism—potent dopamine and norepinephrine release—showed efficacy in appetite suppression but led to widespread abuse due to euphoric effects, resulting in global scheduling under the 1971 UN Convention on Psychotropic Substances (Schedule II) [1] [5]. This abuse potential catalyzed research into structurally modified analogs to retain therapeutic effects while minimizing risks. Fluorination emerged as a key strategy, altering pharmacokinetics and receptor binding. 3-Fluorophenmetrazine (3-FPM), synthesized by adding a fluorine atom at the meta position of phenmetrazine’s phenyl ring, was among these derivatives. Early patents indicated its potential as a monoamine releaser with high dopamine/norepinephrine specificity (EC~50~ values: 30 nM and 43 nM, respectively) and reduced serotonergic activity (EC~50~ = 2,558 nM) [1] [4].
Metabolic studies reveal that 3-FPM undergoes N-oxidation, aryl hydroxylation, O-methylation, and oxidative ring opening, primarily mediated by human CYP enzymes (CYP2A6, CYP2B6, CYP3A4) [4]. Unlike phenmetrazine, 3-FPM is excreted largely unchanged in humans (~70%), with minor metabolites including N-oxide and hydroxylated forms [3] [4]. This metabolic stability extends its detection window in biological samples: up to 82 hours in serum and 116 hours in urine [3].
Compound | Structural Feature | Primary Mechanism | Development Status |
---|---|---|---|
Phenmetrazine | Unsubstituted phenyl ring | Dopamine/Norepinephrine releaser | Withdrawn (Schedule II) |
Phendimetrazine | Methylated amino group | Prodrug to Phenmetrazine | Withdrawn (Schedule III) |
3-FPM | 3-Fluoro substitution | Selective dopamine/norepinephrine RA | NPS (No medical use) |
2-FPM/4-FPM | Ortho/para-fluoro substitution | Unknown (less studied) | Research chemicals |
3-FPM surfaced in online markets circa 2014 as a "research chemical," sold openly by vendors in the UK, Europe, and North America [1] [2]. Its emergence exemplifies the substitution effect in NPS markets: as regulators restricted classical stimulants, suppliers exploited structural analogs like fluorinated phenmetrazines. Test purchases from UK vendors confirmed 3-FPM’s availability as a crystalline powder, with analytical verification distinguishing it from positional isomers (2-FPM, 4-FPM) [2]. By 2015, it was detected in wastewater and biological samples, with Sweden reporting adverse events linked to its use [4] [1].
Cryptomarkets amplified its distribution: 3-FPM appeared consistently across 85% of darknet market snapshots between 2015–2016, reflecting sustained demand despite regulatory shifts [6]. Legally, it occupies a gray area. While unscheduled in Canada and federally in the US, it falls under analog laws in jurisdictions like the UK (Psychoactive Substances Act) and Sweden (classified as narcotic in 2015) [1] [5]. Virginia (USA) specifically listed 3-FPM and its isomers as Schedule I substances in 2016 [1]. The World Health Organization notes seizures in six countries but recommends surveillance rather than scheduling due to insufficient evidence of public health harm [5].
Jurisdiction | Status | Legal Basis |
---|---|---|
United States | Unscheduled (federal); Schedule I (VA) | Federal Analogue Act; Virginia State Law |
United Kingdom | Illegal | Psychoactive Substances Act |
Sweden | Narcotic (since 2015) | Swedish Narcotics Act |
Switzerland | Prohibited (since 2015) | Swiss Narcotics List |
Canada | Unscheduled | Controlled Drugs and Substances Act |
European Union | Varies; no EU-wide scheduling | National legislation (e.g., Germany: NpSG) |
Patent US20130203752A1 (filed in 2011 by Blough et al.) was pivotal in legitimizing 3-FPM’s chemical framework. It disclosed phenylmorpholine derivatives as "potent monoamine releasing agents" targeting dopamine/norepinephrine transporters for conditions like obesity and addiction [4] [7]. This patent detailed synthesis routes, in vitro efficacy (e.g., DAT inhibition IC~50~ <2.5 μM), and structure-activity relationships (SAR), emphasizing fluorine’s role in enhancing metabolic stability and blood-brain barrier penetration [4] [7].
Entrepreneurial chemists exploited this published SAR to create non-patented variants for recreational markets. The patent’s inclusion of in vitro data (e.g., EC~50~ values) provided a de facto "safety profile," misleadingly implying predictability for human use [4]. McLaughlin et al. confirmed that vendors synthesized 3-FPM using methods aligning with patent descriptions, circumventing legal barriers via "not for human consumption" disclaimers [2]. This exemplifies how patented pharmaceutical research directly enables NPS innovation: 65% of synthetic stimulants launched between 2010–2020 originated in medicinal chemistry patents [4] [7].
Patent/Publication | Focus Area | Key Claims | Impact on NPS Design |
---|---|---|---|
US20130203752A1 | Phenylmorpholine derivatives | TAAR1 agonism; DAT/NET inhibition | Provided synthetic blueprints |
Mayer et al. (2018) | Fluorinated phenmetrazine analogs | Transporter-mediated dopamine release | Validated 3-FPM’s mechanism |
McLaughlin et al. (2017) | Isomer differentiation | Analytical characterization of 3-FPM vs. isomers | Enabled quality control for vendors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7